1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS: 1253789-60-4) is a heterocyclic compound with a pyrido-oxazine-dione core. Its molecular formula is C₁₃H₁₆N₂O₃, and it has a molecular weight of 248.28 g/mol . The structure features a pyridine ring fused to an oxazine-dione system, with an isopentyl group at the 1-position and a methyl group at the 7-position.
Properties
IUPAC Name |
7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVBTAVBFXHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired oxazine ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity : The isopentyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., methyl or propargyl), which may enhance membrane permeability in biological applications .
- Stability : Compounds with electron-donating groups (e.g., methyl) exhibit greater resistance to hydrolysis. For example, 1M7 (a benzo analog) hydrolyzes to an orange contaminant unless purified , whereas methyl-substituted derivatives show improved stability .
- Synthesis Efficiency: The parent compound (CAS 21038-63-1) is synthesized in 98% yield via a one-step reaction using heterocyclic anhydrides and trimethylsilyl azide (TMSA), highlighting cost-effective methodology .
Physicochemical Properties
- Density and pKa : The isomer 2H-pyrido[3,4-d][1,3]oxazine-2,4(1H)-dione (CAS 56788-13-7) has a predicted density of 1.498 g/cm³ and pKa of 9.29 , suggesting moderate basicity and compact packing . These properties may vary in the target compound due to its bulkier isopentyl group.
- Solubility : Polar substituents (e.g., 2-methoxyethyl in ) enhance aqueous solubility, whereas isopentyl and phenyl groups favor organic solvents.
Biological Activity
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.
Chemical Formula
The chemical formula for this compound is . It features a pyrido[2,3-d]oxazine core, which is significant for its biological interactions.
Structural Characteristics
The compound contains:
- A pyridine ring , contributing to its ability to interact with biological targets.
- A dione functional group , which may play a role in its reactivity and binding properties.
This compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by targeting specific viral enzymes. For instance, derivatives of pyrido[2,3-d] compounds have shown promise against HIV integrase inhibitors .
- Anticancer Properties : Research indicates that related compounds can inhibit the proliferation of cancer cells. For example, pyrido[2,3-d] derivatives have been explored for their ability to inhibit KRAS-driven cancers through modulation of the SOS1 pathway .
In Vitro Studies
In vitro assays have demonstrated the following:
- Cell Viability Assays : The compound has been tested against various cancer cell lines. For instance, in studies involving KRAS G12-mutated cancer cells, compounds similar to this compound showed IC50 values ranging from 27.7 nM to 459 nM depending on structural modifications .
- Mechanistic Insights : The compound likely influences signaling pathways such as ERK and AKT phosphorylation, which are critical in cancer cell survival and proliferation.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of pyrido[2,3-d] derivatives against HIV. The findings indicated that modifications in the chemical structure significantly impacted the efficacy against viral replication. Compounds with a similar scaffold exhibited promising IC50 values in the nanomolar range.
Case Study 2: Cancer Cell Inhibition
In another study focused on pancreatic cancer cell lines (MIA PaCa-2), various derivatives were tested for their antiproliferative effects. The most effective compound demonstrated an IC50 value of 27.7 nM while effectively inhibiting downstream signaling pathways associated with tumor growth .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Anticancer | Inhibition of KRAS-driven cancers | |
| Cell Viability (IC50) | Ranges from 27.7 nM to 459 nM |
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (nM) | Structural Modification |
|---|---|---|
| Compound 8u | 27.7 | Original scaffold |
| Compound 8e | 160 | Acetylpiperidine substitution |
| Compound 8h | 92 | Acetyl piperazine replacement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
